1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene
Description
Properties
IUPAC Name |
1-chloro-5-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCWMIGHSOLVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Precursor Compounds
The synthesis typically begins with a halogenated benzene derivative. A common route involves the nitration of 1-chloro-5-fluoro-2-methoxybenzene. The nitration step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to minimize polysubstitution. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially attaching to the activated para position relative to the electron-withdrawing chlorine and fluorine groups.
Key Parameters :
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Temperature : Maintaining ≤10°C prevents undesired side reactions.
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Acid Ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ optimizes nitronium ion (NO₂⁺) generation.
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Stirring Time : 4–6 hours ensures complete conversion.
Post-reaction, the mixture is quenched in ice water, and the product is extracted using dichloromethane. Yield typically ranges from 65% to 75%, with purity enhanced via recrystallization in ethanol.
Methoxylation via Nucleophilic Substitution
Methoxy group introduction often precedes nitration to avoid nitro group interference. For example, 1-chloro-5-fluoro-2-nitrobenzene undergoes methoxylation using sodium methoxide (NaOCH₃) in methanol under reflux (65–70°C). Alternatively, potassium tert-butoxide (PTB) in toluene at 0°C achieves higher regioselectivity, as demonstrated in analogous syntheses.
Reaction Conditions :
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Base : PTB (1.2 equivalents) ensures deprotonation of the hydroxyl intermediate.
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Solvent : Toluene facilitates better temperature control compared to polar solvents.
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Time : 4–6 hours at 20°C post-addition ensures complete substitution.
This step yields ~80% product, with residual impurities removed via column chromatography (silica gel, hexane/ethyl acetate).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors replace batch processes, enabling precise temperature and residence time control. For example, a two-stage system achieves nitration and methoxylation sequentially:
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Nitration Stage : A mixture of precursor and nitrating agent flows through a cooled reactor (5°C) with a 2-minute residence time.
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Methoxylation Stage : The intermediate reacts with methanol and PTB in a second reactor at 25°C.
Advantages :
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Yield Increase : 85–90% compared to batch methods.
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Safety : Reduced exposure to hazardous intermediates.
Purification Techniques
Industrial purification employs fractional distillation under vacuum (10–15 mmHg) to isolate the product. Purity levels ≥98% are achievable, meeting pharmaceutical-grade standards.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 65–75% | 85–90% |
| Purity | 90–95% (post-column) | ≥98% (distillation) |
| Time per Batch | 12–18 hours | 2–4 hours |
| Cost Efficiency | Moderate | High |
Challenges and Optimization Strategies
Regioselectivity Control
The presence of multiple substituents complicates regioselectivity. Strategies include:
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
Reduction: 1-Chloro-5-fluoro-2-methoxy-3-aminobenzene.
Nucleophilic Substitution: 1-Fluoro-2-methoxy-3-nitrobenzene (if chlorine is replaced) or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene serves as a versatile building block in organic synthesis. Its unique functional groups allow for various reactions, including:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Cross-Coupling Reactions : It can participate in Suzuki and Heck reactions, leading to the synthesis of complex aromatic compounds.
Table 1: Reactions Involving this compound
| Reaction Type | Example Products | Conditions |
|---|---|---|
| Nucleophilic Substitution | Amino derivatives | Base, solvent (e.g., DMF) |
| Suzuki Coupling | Biaryl compounds | Pd catalyst, base |
| Heck Reaction | Vinylated products | Pd catalyst, base |
Pharmaceutical Applications
The compound has shown potential in pharmaceutical research, particularly as a precursor for the synthesis of biologically active molecules. Its derivatives have been studied for their activity against various diseases.
Case Study: Antiviral Activity
A study highlighted the synthesis of a series of compounds derived from this compound that exhibited antiviral properties against hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme. The modifications to the nitro group enhanced binding affinity, showcasing the compound's utility in drug design .
Agrochemical Applications
The compound is also explored in agrochemicals, particularly as an intermediate in the development of herbicides and pesticides. The chlorinated and fluorinated aromatic compounds often exhibit enhanced biological activity and selectivity.
Table 2: Agrochemical Derivatives of this compound
| Compound Name | Application | Activity |
|---|---|---|
| Fluorinated herbicide | Weed control | Broad-spectrum herbicidal |
| Nitro-based pesticide | Insect repellent | Effective against pests |
Material Science
In material science, this compound is used to synthesize polymers and materials with specific electronic properties. Its ability to undergo polymerization reactions makes it valuable for creating conductive polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Steric and Electronic Factors
- Nitro Group Position : The nitro group at position 3 (target compound) vs. position 4 (CAS 84478-76-2) modifies electron-withdrawing effects, impacting resonance stabilization and dipole moments. This affects solubility in polar solvents like DMSO or acetone .
- Halogen Type : Replacing fluorine with bromine (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) increases molecular weight by ~33 g/mol and polarizability, enhancing intermolecular van der Waals interactions. Bromine’s larger atomic radius may also sterically hinder meta-substitution reactions .
Bioactivity
- Herbicidal Activity : CoMFA models in demonstrate that steric fields (74.3–87.4% contribution) dominate herbicidal activity in analogs. The target compound’s methoxy group at position 2 likely optimizes steric interactions with protox enzyme pockets, outperforming analogs with nitro at position 4 .
- Toxicity : The presence of fluorine (vs. chlorine or bromine) reduces acute toxicity but increases persistence in environmental matrices due to C-F bond stability .
Biological Activity
1-Chloro-5-fluoro-2-methoxy-3-nitrobenzene is an organic compound that belongs to the class of halogenated nitroaromatic compounds. Its molecular formula is C7H5ClFNO3, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Weight : 195.57 g/mol
- CAS Number : 1881329-08-3
- Structure : The compound features a chlorinated and fluorinated aromatic ring with a methoxy and a nitro group, which are critical for its biological activity.
Biological Activity
This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that nitroaromatic compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. The specific mechanism involves the reduction of the nitro group to form reactive intermediates that interact with bacterial DNA and proteins, leading to cell death.
Anticancer Properties
Several studies have investigated the anticancer potential of halogenated nitroaromatic compounds. A notable study demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanisms identified include:
- Microtubule Destabilization : The compound interferes with microtubule assembly, which is crucial for mitosis, thereby inducing apoptosis in cancer cells.
- Caspase Activation : Enhanced caspase activity was observed in treated cells, indicating a pathway for programmed cell death.
- Cell Cycle Arrest : Some studies reported that treatment with this compound leads to cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
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Study on Anticancer Activity :
- A study screened various nitroaromatic derivatives against MDA-MB-231 cells and found that this compound significantly inhibited cell growth at concentrations as low as 10 µM, with an IC50 value indicating potent cytotoxicity.
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Antimicrobial Screening :
- Another investigation assessed the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Upon metabolic activation, it can generate ROS, leading to oxidative stress and subsequent cellular damage.
- DNA Interaction : The nitro group can form adducts with DNA, leading to mutagenic effects that are particularly detrimental in rapidly dividing cells such as cancer cells.
Comparative Analysis
A comparison with structurally similar compounds reveals variations in biological activity based on substituent effects:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |
|---|---|---|---|
| This compound | Moderate | High | Microtubule destabilization |
| 4-Nitroaniline | Low | Moderate | DNA intercalation |
| 2-Fluoro-4-nitrophenol | High | Low | Enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for 1-chloro-5-fluoro-2-methoxy-3-nitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with 3-chloro-4-fluoroanisole, followed by nitration at the meta position. Key steps:
Nitration : Use a mixture of HNO₃ and H₂SO₄ at 0–5°C to control regioselectivity. The methoxy group directs nitration to position 3, while chloro and fluoro substituents influence electron density .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
- Optimization :
- Temperature : Lower temperatures (<10°C) reduce side reactions like over-nitration.
- Solvent : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates .
- Critical Data :
| Parameter | Optimal Value |
|---|---|
| Nitration Temp | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 60–75% (reported) |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Methoxy group: Singlet at δ ~3.9 ppm (¹H); δ ~56 ppm (¹³C).
- Aromatic protons: Split into doublets due to adjacent fluorine (²J coupling ~8–12 Hz) .
- IR Spectroscopy :
- Nitro group: Strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
- Mass Spectrometry :
- Molecular ion [M]⁺ at m/z 219.5 (calculated) with fragments at m/z 183 (loss of Cl) and 153 (loss of NO₂) .
- Reference Data : MDL No. MFCD10567061 provides validated spectral libraries .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Hazard Codes : R36/37/38 (irritating to eyes, respiratory system, and skin).
- Protective Measures :
- Use fume hoods and PPE (gloves, goggles).
- Avoid inhalation; store in airtight containers away from reducing agents (nitro groups are explosive under certain conditions) .
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration by certified waste handlers .
Advanced Research Questions
Q. How do substituents influence regioselectivity in electrophilic aromatic substitution (EAS) for this compound?
- Methodological Answer : The substituents create competing directing effects:
- Methoxy (-OMe) : Strongly activating (ortho/para-directing).
- Nitro (-NO₂) : Strongly deactivating (meta-directing).
- Chloro/Fluoro : Weakly deactivating (ortho/para-directing).
- Competitive Analysis :
Computational studies (DFT) predict nitration at position 3 due to steric and electronic effects. Fluorine’s electronegativity enhances meta-directing influence of the nitro group . - Experimental Validation :
Use isotopic labeling (¹⁵NO₂) or competitive EAS reactions with bromine to map reactive sites.
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations :
Optimize geometry using B3LYP/6-311+G(d,p) basis set.
Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
Q. How to resolve contradictions in reported yields for nitro-group reduction reactions?
- Methodological Answer : Conflicting yields (e.g., 40% vs. 70%) may arise from:
- Reduction Method : Catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (Sn/HCl).
- Mitigation Strategies :
Control Experiments : Test both methods under inert atmospheres to exclude oxygen interference.
Solvent Screening : Use ethanol (protic) vs. THF (aprotic) to assess polarity effects.
- Data Comparison :
| Method | Solvent | Yield (%) |
|---|---|---|
| H₂/Pd-C (1 atm) | Ethanol | 68 ± 3 |
| Sn/HCl | HCl(aq) | 42 ± 5 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
